molecular formula C17H14FN3O2 B11338334 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

Cat. No.: B11338334
M. Wt: 311.31 g/mol
InChI Key: CKHQQOMJKAXFRA-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,5-oxadiazole ring, a dimethylphenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Attachment of the dimethylphenyl group:

    Introduction of the fluorobenzamide moiety: The final step involves the coupling of the oxadiazole-dimethylphenyl intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the aromatic rings or the oxadiazole moiety.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound may influence key signaling pathways involved in cell growth, apoptosis, and immune responses.

    Interacting with DNA or RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-(3,4-dimethylphenyl)-4-methoxybenzamide: This compound has a methoxy group instead of a fluorine atom, which may result in different chemical and biological properties.

    N-(3,4-dimethylphenyl)-2-(5-(4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-ylsulfanyl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C17H14FN3O2/c1-10-3-4-13(9-11(10)2)15-16(21-23-20-15)19-17(22)12-5-7-14(18)8-6-12/h3-9H,1-2H3,(H,19,21,22)

InChI Key

CKHQQOMJKAXFRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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